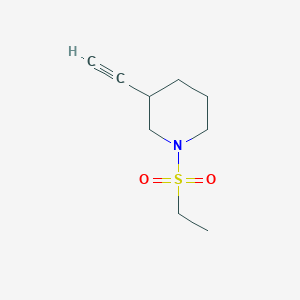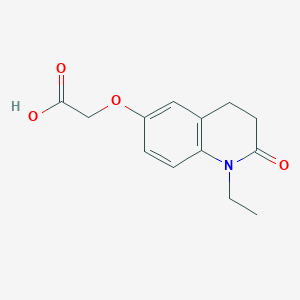
1-(Ethanesulfonyl)-3-ethynylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethanesulfonyl)-3-ethynylpiperidine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of both an ethanesulfonyl group and an ethynyl group in the piperidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethanesulfonyl)-3-ethynylpiperidine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Ethanesulfonyl Group: The ethanesulfonyl group can be introduced by reacting the piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where the piperidine derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethanesulfonyl)-3-ethynylpiperidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethanesulfonyl group can be reduced to form ethanethiol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethanethiol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Ethanesulfonyl)-3-ethynylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(ethanesulfonyl)-3-ethynylpiperidine involves its interaction with various molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The ethynyl group can participate in π-π interactions or act as a reactive site for further chemical modifications. The piperidine ring provides a scaffold that can interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
1-(Methanesulfonyl)-3-ethynylpiperidine: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
1-(Ethanesulfonyl)-3-propynylpiperidine: Similar structure but with a propynyl group instead of an ethynyl group.
1-(Ethanesulfonyl)-3-ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-(Ethanesulfonyl)-3-ethynylpiperidine is unique due to the combination of the ethanesulfonyl and ethynyl groups on the piperidine ring. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H15NO2S |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
1-ethylsulfonyl-3-ethynylpiperidine |
InChI |
InChI=1S/C9H15NO2S/c1-3-9-6-5-7-10(8-9)13(11,12)4-2/h1,9H,4-8H2,2H3 |
Clé InChI |
BGFVIEUATVGXLS-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCCC(C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)







